Structural Distinctiveness from High-Potency RSK Inhibitor FMK (CAS 821794-92-7)
The target compound (C18H19FN4O2) shares the exact molecular formula with the well-known irreversible RSK1/2 inhibitor FMK (CAS 821794-92-7) but crucially differs in its core heterocycle (pyrrolo[3,4-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine) and substituent arrangement (4-fluorophenyl ethanone vs. 4-methylphenyl-amino-hydroxypropyl) . While FMK potently inhibits p90 RSK with an IC50 of 15 nM and is >40-fold selective over other kinases, it achieves this through irreversible modification of the RSK2 C-terminal kinase domain ATP-binding site [1]. The [3,4-d] scaffold of CAS 2034252-98-5 presents a vector with the fluorophenyl group pointing into a different binding pocket region, making it a tool to probe scaffold-dependent selectivity versus potency trade-offs in the RSK kinase family [2].
| Evidence Dimension | Core scaffold and binding mode |
|---|---|
| Target Compound Data | Pyrrolo[3,4-d]pyrimidine core; 2-morpholino, 6-(4-fluorophenyl)ethanone; non-covalent binder |
| Comparator Or Baseline | FMK: Pyrrolo[2,3-d]pyrimidine core; 4-amino, 7-(3-hydroxypropyl), 5-(4-methylphenyl), 6-fluoroethanone; irreversible covalent binder (IC50 15 nM RSK2) |
| Quantified Difference | Core scaffold shift from [2,3-d] to [3,4-d]; irreversible (FMK) vs. potential reversible binding (target). Selectivity index change unquantified in direct assay but predicted >10-fold differential based on scaffold topology [2]. |
| Conditions | Molecular formula identical (C18H19FN4O2). FMK activity measured in recombinant RSK2 enzyme assay. Target compound inferred from patent family SAR on ERK1/2 inhibitors. |
Why This Matters
Procuring this compound instead of FMK enables a crucial scaffold-hopping experiment to decouple potent RSK inhibition from irreversible covalent binding, potentially yielding a more drug-like lead for kinase-targeted therapies.
- [1] Cohen MS, Hadjivassiliou H, Taunton J. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK. Nature Chemical Biology. 2007;3:156-160. View Source
- [2] Cynthia Shafer, Huw Rowland Tanner. Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. Patent US 9546173 B2. Filed September 17, 2013. View Source
